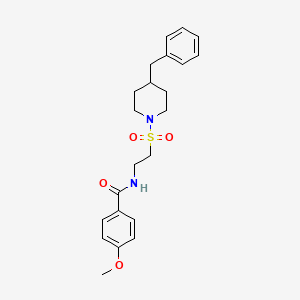

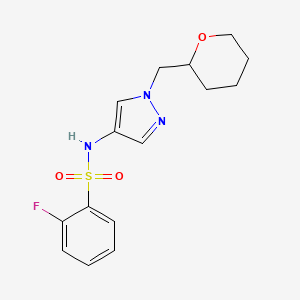

N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide” is a compound that contains a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the reactions involved in the synthesis of such compounds .Applications De Recherche Scientifique

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its potential to visualize primary breast tumors through sigma receptor scintigraphy. This technique leverages the preferential binding of benzamides to sigma receptors, which are overexpressed on breast cancer cells. A study involving patients with mammographically suspicious breast masses demonstrated the compound's accumulation in most breast tumors in vivo, suggesting its utility in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Imaging 5-HT(1A) Receptor Binding

Research on 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido]ethylpiperazine ([(18)F]p-MPPF) has demonstrated its applicability in the quantitative imaging of 5-hydroxytryptamine(1A) (5-HT(1A)) receptors in healthy volunteers. This compound, through PET scans, showed potential for analyzing 5-HT(1A) receptor distribution in the human brain, offering insights into neurological conditions and drug effects (Passchier et al., 2000).

Analytical Detection in Intoxications

The identification of urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a novel cannabimimetic, highlights the analytical applications of compounds with similar structures in forensic and clinical toxicology. Through gas chromatography-mass spectrometry, metabolites indicating ingestion of RCS-4 were identified, underlining the importance of analytical chemistry in diagnosing and understanding the pharmacokinetics of new psychoactive substances (Kavanagh et al., 2012).

Paraben Exposure Assessment

Investigations into human exposure to parabens, which share functional groups with N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide, have utilized analytical techniques to measure these compounds in various biological matrices. Studies have reported on the ubiquitous presence of parabens in the human body, reflecting widespread exposure through consumer products. This research contributes to our understanding of environmental chemicals' impact on health and the methods used to assess exposure (Calafat et al., 2010).

Orientations Futures

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-28-21-9-7-20(8-10-21)22(25)23-13-16-29(26,27)24-14-11-19(12-15-24)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCBFKXABAMJFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)

![2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2661897.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)

![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)

![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)

![13-{[(oxolan-2-yl)methyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2661907.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide](/img/structure/B2661913.png)

![4-Thieno[3,2-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2661918.png)